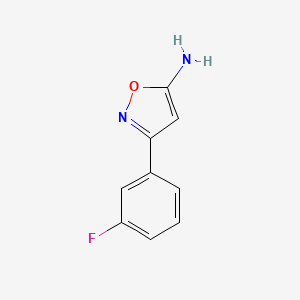

5-Amino-3-(3-fluorophenyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEKGYYUYANHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 5-Aminoisoxazole Scaffold: A Cornerstone in Drug Discovery

An In-depth Technical Guide to the Synthesis of 5-Amino-3-(3-fluorophenyl)isoxazole

Executive Summary: The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides a detailed technical overview for the synthesis of a key derivative, this compound. We will explore the predominant synthetic strategies, delving into the mechanistic underpinnings and rationale behind experimental design. The primary focus will be on a highly efficient one-pot multicomponent condensation reaction, with a comparative analysis of an alternative cycloaddition-based pathway. This document is intended for researchers and professionals in drug development, offering field-proven insights and detailed, reproducible protocols to empower the synthesis and further exploration of this valuable molecular scaffold.

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical research due to its diverse therapeutic potential.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and analgesic properties.[3][4][5][6] The unique electronic and structural features of the isoxazole ring, particularly the weak N-O bond, allow it to act as a versatile pharmacophore and a synthetic intermediate for more complex molecules.[6]

The introduction of an amino group at the C5 position (5-aminoisoxazole) further enhances its utility. This functional group provides a crucial handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics.[5] The target molecule, with its 3-(3-fluorophenyl) substitution, combines the benefits of the 5-aminoisoxazole core with the metabolic stability and unique electronic properties conferred by the fluorine atom, making it a compound of high interest for drug discovery programs.[7]

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections, leading to the most common and efficient synthetic routes.

-

Strategy 1 (Multicomponent Condensation): This approach is highly convergent and atom-economical. It involves a one-pot reaction of 3-fluorobenzaldehyde, an active methylene compound like malononitrile, and hydroxylamine.[8][9] This is often the preferred method due to its operational simplicity and high efficiency.

-

Strategy 2 (1,3-Dipolar Cycloaddition): This classic isoxazole synthesis involves the reaction of a nitrile oxide (generated in situ from an oxime) with a suitable dipolarophile (an alkyne or alkene).[10][11][12] While a robust method, it involves a more linear sequence compared to the multicomponent approach.

Primary Synthetic Pathway: One-Pot Multicomponent Synthesis

This elegant and efficient strategy constructs the isoxazole ring in a single synthetic operation from three readily available starting materials. The reaction proceeds through a cascade of well-understood organic transformations.

Mechanistic Overview

The reaction is initiated by a Knoevenagel condensation between 3-fluorobenzaldehyde and malononitrile, typically catalyzed by a mild base. This forms a reactive α,β-unsaturated dinitrile intermediate (a benzylidenemalononitrile). Hydroxylamine then acts as a binucleophile. It first undergoes a Michael addition to the electron-deficient double bond, followed by an intramolecular cyclization via nucleophilic attack of the hydroxylamine's oxygen atom onto one of the nitrile groups. Subsequent tautomerization yields the stable aromatic 5-aminoisoxazole ring.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijpca.org [ijpca.org]

- 5. mdpi.com [mdpi.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ajrcps.com [ajrcps.com]

- 9. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Buy 5-(4-Fluorophenyl)isoxazole-3-carbonitrile [smolecule.com]

- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

5-Amino-3-(3-fluorophenyl)isoxazole chemical properties

An In-depth Technical Guide to 5-Amino-3-(3-fluorophenyl)isoxazole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. By combining a fluorinated aromatic moiety with the versatile 5-aminoisoxazole scaffold, this molecule presents a valuable starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the amino group serves as a critical anchor for further chemical modification.[1] Isoxazole derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making this scaffold a privileged structure in pharmaceutical research.[2][3][4]

This document delves into the core chemical properties, provides a validated synthetic pathway, outlines methods for structural characterization, and explores the reactivity and derivatization potential of this compound, offering field-proven insights for its application in research and development.

Core Chemical and Physical Properties

This compound (CAS RN: 119162-50-4) is a solid organic compound at room temperature.[5][6] Its core structure consists of a five-membered isoxazole ring substituted with an amino group at the 5-position and a 3-fluorophenyl group at the 3-position. The presence of the electronegative fluorine atom and the basic amino group dictates its electronic properties and reactivity.

Below is a summary of its key identifiers and physicochemical properties. Note that some values are predicted based on computational models, as comprehensive experimental data is not fully available in the public domain.

| Property | Value | Source |

| IUPAC Name | 3-(3-Fluorophenyl)isoxazol-5-amine | N/A |

| CAS Registry Number | 119162-50-4 | [5][6][7] |

| Molecular Formula | C₉H₇FN₂O | [5][6][7] |

| Molecular Weight | 178.16 g/mol | [5][6][7] |

| Physical State | Solid | [5][6] |

| Boiling Point (Predicted) | 379.1 ± 32.0 °C (at 760 Torr) | [5][6] |

| Density (Predicted) | 1.298 ± 0.06 g/cm³ (at 20 °C) | [5][6] |

| Storage Conditions | Sealed in a dry, dark place; Refrigerate (2-8°C) | [5][7] |

Synthesis and Purification Protocol

The synthesis of 3,5-disubstituted isoxazoles is reliably achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkyne equivalent.[4] For 5-aminoisoxazoles, a common and effective strategy involves the reaction of a nitrile oxide with an enamine, which serves as a synthetic equivalent of an alkyne for this purpose.[8]

The following protocol describes a robust, two-step, one-pot procedure for the synthesis of this compound from commercially available starting materials.

Experimental Protocol: Synthesis via Nitrile Oxide Cycloaddition

Causality: This method is chosen for its high regioselectivity and operational simplicity. The in-situ generation of the 3-fluorophenylnitrile oxide from the corresponding aldoxime minimizes the handling of the potentially unstable dipole. The subsequent cycloaddition with 3-aminocrotononitrile proceeds readily to yield the desired 5-aminoisoxazole.

Step 1: In-Situ Generation of 3-Fluorophenylnitrile Oxide

-

To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Reflux the mixture for 1-2 hours until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the aldehyde.

-

Cool the reaction mixture to room temperature. The resulting solution contains 3-fluorobenzaldoxime and is used directly in the next step.

Step 2: [3+2] Cycloaddition and Isoxazole Formation

-

To the ethanolic solution of 3-fluorobenzaldoxime, add 3-aminocrotononitrile (1.0 eq).

-

Cool the mixture in an ice bath to 0-5°C.

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10°C. Self-Validation: The addition of NCS facilitates the in-situ oxidation of the oxime to the nitrile oxide dipole.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Purification:

-

The crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%).

-

Alternatively, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic and Structural Characterization

Structural confirmation of the synthesized compound is paramount. The following table summarizes the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.[8][9][10]

| Technique | Expected Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.6-7.8 ppm: Multiplet, 2H (Aromatic protons ortho to isoxazole).δ ~7.4-7.6 ppm: Multiplet, 1H (Aromatic proton para to F).δ ~7.2-7.4 ppm: Multiplet, 1H (Aromatic proton ortho to F).δ ~6.5-7.0 ppm: Broad singlet, 2H (NH₂ protons).δ ~6.0-6.2 ppm: Singlet, 1H (Isoxazole C4-H). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~170 ppm: C5-NH₂.δ ~160-164 ppm: C3 of isoxazole and C-F of phenyl ring (doublet, ¹JCF ≈ 245 Hz).δ ~100-135 ppm: 5 aromatic carbon signals (some exhibiting C-F coupling).δ ~95 ppm: C4 of isoxazole. |

| FT-IR (KBr, cm⁻¹) | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric).~3100-3000 cm⁻¹: Aromatic C-H stretching.~1640 cm⁻¹: N-H scissoring.~1610, 1580, 1490 cm⁻¹: C=N and C=C ring stretching.~1250 cm⁻¹: Asymmetric C-F stretching. |

| Mass Spec. (EI) | m/z 178: [M]⁺, Molecular ion peak.m/z 121: Fragment corresponding to [M - HNCO - HCN]⁺.m/z 95: Fragment corresponding to [3-fluorophenyl]⁺. |

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the reactivity of its primary amino group, which serves as a handle for diversification. This nucleophilic center readily participates in a variety of reactions to generate diverse libraries of compounds for biological screening.

-

Acylation/Sulfonylation: The amino group can be easily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form stable amides and sulfonamides, respectively. These functional groups are prevalent in marketed drugs.

-

Alkylation: Reaction with alkyl halides can lead to N-alkylation, although controlling the degree of alkylation (mono- vs. di-) can be challenging and may require specific protecting group strategies.

-

Buchwald-Hartwig/Ullmann Coupling: The amino group can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form diarylamines.

-

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and HCl) at low temperatures can convert the amino group into a diazonium salt. While often unstable, this intermediate can be used in Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN) at the 5-position of the isoxazole ring.

Caption: Key derivatization pathways for the title compound.

Applications in Medicinal Chemistry

The convergence of the isoxazole ring, an amino functional group, and a fluorophenyl moiety makes this compound a highly attractive scaffold in drug discovery.

-

Privileged Scaffold: Isoxazoles are considered "privileged structures" as they are capable of binding to multiple, unrelated biological targets.[2][4] Their derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[3][11]

-

Role of the Amino Group: The 5-amino group acts as a versatile synthetic handle, allowing the molecule to be elaborated into larger, more complex structures. It can serve as a hydrogen bond donor, interacting with key residues in enzyme active sites or protein receptors.

-

Impact of the 3-Fluorophenyl Group: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] The 3-fluoro substituent can:

-

Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., cytochrome P450-mediated aromatic hydroxylation).

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the basicity of the amino group and the overall electronic character of the molecule.

-

Increase Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets.

-

Tune Lipophilicity: It can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.

-

Conclusion

This compound is a strategically designed chemical building block with significant potential for the development of novel small-molecule therapeutics. This guide has detailed its fundamental chemical properties, provided a reliable synthetic protocol, outlined its spectroscopic characteristics, and explored its reactivity. The combination of a biologically active isoxazole core, a versatile amino handle for diversification, and the property-enhancing effects of the fluorophenyl group makes this compound a valuable asset for medicinal chemistry programs. The insights and protocols provided herein are intended to empower researchers to effectively utilize this scaffold in the pursuit of new and improved medicines.

References

-

Kuujia. 1750-42-1(Isoxazol-3-amine). Available from: [Link]

-

Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available from: [Link]

-

Hohfg. 119162-50-4 | this compound. Available from: [Link]

-

Hohfg. 119162-50-4 | this compound. Available from: [Link]

- Supporting Information for a related chemical synthesis. (Source URL not fully provided, but content used for spectral prediction).

-

RSC Advances. Advances in isoxazole chemistry and their role in drug discovery. (2025). Available from: [Link]

-

SpectraBase. 5-Amino-N-(3-chloro-4-fluoro-phenyl)-3-methyl-isoxazole-4-carboxamide - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Boucher, J. L., & Stella, L. (2001). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 6(4), 368-376. Available from: [Link]

-

Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2467. Available from: [Link]

-

Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. (2025). Available from: [Link]

-

ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... Available from: [Link]

-

Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available from: [Link]

-

G, A., & Al-Tel, T. H. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 8213-8243. Available from: [Link]

-

ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Available from: [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. æç¥å¦é¢å¤§å¦ãååå ¬åãã£ã³ãã¹ | Virtual tour generated by Panotour [agu.ac.jp]

- 6. dunottarschool.com [dunottarschool.com]

- 7. rikkyo.ac.jp [rikkyo.ac.jp]

- 8. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrcps.com [ajrcps.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 5-Amino-3-(3-fluorophenyl)isoxazole

Abstract

The isoxazole scaffold is a privileged heterocyclic motif frequently incorporated into molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive examination of the potential mechanisms of action for the specific compound 5-Amino-3-(3-fluorophenyl)isoxazole. While direct empirical data on this molecule is limited, this document synthesizes findings from structurally analogous compounds to propose and detail the most probable biological targets and signaling pathways. We will delve into two primary putative mechanisms: kinase inhibition and disruption of microtubule dynamics. For each proposed mechanism, we will present the supporting rationale based on existing literature, outline detailed experimental protocols for validation, and provide visual representations of the relevant cellular processes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of novel isoxazole derivatives.

Introduction: The Versatile Isoxazole Core

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles.[1][4] The unique electronic and structural properties of the isoxazole ring enable it to serve as a versatile scaffold in the design of targeted therapeutic agents. Numerous isoxazole-containing drugs have received regulatory approval, underscoring the clinical relevance of this chemical class.[3] The subject of this guide, this compound, features a 5-aminoisoxazole core, a structural element that has been associated with potent antiproliferative activity in various studies.[5] The presence of a 3-aryl substituent, in this case, a 3-fluorophenyl group, is also a common feature in biologically active isoxazole derivatives.

Given the absence of specific mechanistic studies on this compound in the public domain, this guide will extrapolate from the established activities of closely related 3-aryl-5-aminoisoxazoles and other relevant isoxazole compounds. The primary hypotheses for its mechanism of action are centered on two well-established anticancer and anti-inflammatory strategies: the inhibition of protein kinases and the disruption of microtubule polymerization.

Putative Mechanism I: Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. Several classes of isoxazole-containing compounds have been identified as potent kinase inhibitors.

Rationale for Kinase Inhibition

The 2-aminothiazole scaffold, which is structurally analogous to the 5-aminoisoxazole core, is a well-established template for the design of kinase inhibitors.[6] Furthermore, various isoxazole derivatives have been explicitly shown to inhibit specific kinases, including p38 MAP kinase,[7] Protein Kinase C (PKC),[8] and FMS-like tyrosine kinase-3 (FLT3).[9] The general structure of this compound aligns with the pharmacophoric features of many known ATP-competitive kinase inhibitors, suggesting it could bind to the ATP-binding pocket of one or more kinases, thereby blocking their catalytic activity.

Potential Kinase Targets and Signaling Pathways

Based on the activities of related compounds, potential kinase targets for this compound could include:

-

p38 MAP Kinase: Inhibition of p38 MAP kinase is a validated strategy for the treatment of inflammatory diseases.[7]

-

Src Family Kinases: These non-receptor tyrosine kinases are often overactive in cancer and are involved in cell proliferation, survival, and metastasis.[6]

-

Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR, FLT3): These kinases are crucial for tumor angiogenesis and growth.[9]

The inhibition of these kinases would disrupt downstream signaling pathways critical for cancer cell survival and proliferation.

Caption: Proposed mechanism of kinase inhibition.

Experimental Validation of Kinase Inhibition

Objective: To identify the specific kinases inhibited by this compound.

Methodology:

-

Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a broad panel of recombinant human kinases (e.g., >400 kinases). The initial screening is typically performed at a single high concentration (e.g., 10 µM).

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >80%).

-

IC50 Determination: For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase with varying concentrations of the compound and measuring the enzyme activity.

-

Data Presentation:

| Kinase Target | IC50 (nM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

Objective: To confirm that this compound inhibits the target kinase(s) within a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line known to be dependent on the identified target kinase.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Lyse the cells to extract proteins.

-

Western Blotting: Perform Western blot analysis to detect the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate would indicate target engagement.

-

Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Putative Mechanism II: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Compounds that interfere with microtubule dynamics are potent anticancer agents.

Rationale for Antitubulin Activity

Several studies have reported that 3,5-diarylisoxazoles act as microtubule destabilizing agents.[5] These compounds often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This leads to a cascade of events including cell cycle arrest in the G2/M phase and ultimately apoptosis. The structural features of this compound are consistent with those of other antitubulin agents.

Caption: Proposed mechanism of microtubule disruption.

Experimental Validation of Antitubulin Activity

Objective: To determine if this compound directly affects tubulin polymerization.

Methodology:

-

Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

-

Assay Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer.

-

Compound Addition: Add varying concentrations of this compound or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).

-

Measurement: Monitor the change in absorbance or fluorescence over time at 37°C. An increase in signal indicates polymerization.

-

Data Analysis: Plot the polymerization curves and calculate the IC50 for inhibition of polymerization.

Objective: To visualize the effect of this compound on the microtubule network in cells.

Methodology:

-

Cell Culture and Treatment: Grow cells (e.g., HeLa or A549) on coverslips and treat with the compound for a relevant time period (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Observe changes in the microtubule network architecture. Disruption of the network, characterized by diffuse tubulin staining and disorganized spindles in mitotic cells, would indicate antitubulin activity.

Objective: To determine if the compound induces cell cycle arrest, a hallmark of antitubulin agents.

Methodology:

-

Cell Treatment: Treat a cancer cell line with the compound at its approximate IC50 concentration for 24-48 hours.

-

Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing body of literature on structurally related isoxazole compounds provides a strong foundation for two primary hypotheses: inhibition of protein kinases and disruption of microtubule dynamics. The experimental protocols detailed in this guide offer a clear and rigorous path for researchers to investigate these putative mechanisms. A thorough understanding of how this and other novel isoxazole derivatives exert their biological effects is crucial for their potential development as next-generation therapeutic agents. The multifaceted nature of the isoxazole scaffold suggests that it may even possess multi-target activity, a concept that warrants further investigation.

References

-

Tsyganov, D. V., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-25. [Link]

- A review of isoxazole biological activity and present synthetic techniques. (2024). [Journal name, if available].

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Source, if available].

-

Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. (2018). BMC Chemistry, 12(1), 115. [Link]

-

Synthesis and Anticancer Evaluation of Some Novel 5-Amino[2][4][5]Triazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1450-1469.

-

Ohta, S., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry, 22(15), 4162-76. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5643. [Link]

- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

-

Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 401-410. [Link]

-

Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2020). Journal of Pharmacy and Pharmacology, 72(4), 563-577. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(23), 8234. [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2023). RSC Medicinal Chemistry, 14(6), 1141-1157. [Link]

-

Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). Journal of Biological Chemistry, 284(30), 19967-77. [Link]

-

Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. (2023). ChemistryOpen, 12(9), e202300108. [Link]

- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). BenchChem.

-

Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(5), 1136-41. [Link]

-

Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). Scientific Reports, 14(1), 1083. [Link]

-

Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study. (2024). International Journal of Molecular Sciences, 25(10), 5437. [Link]

- Abstract 3905: Synthesis and structure activity relationship of substituted N,6-diphenyl-5,6-dihydrobenzo[h]quinazolin-2-amine as inhibitors of fibroblast growth factor receptors (FGFR). (2012). Cancer Research, 72(8 Supplement), 3905.

-

Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][2][4][5]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. (2021). ACS Omega, 6(1), 469-485. [Link]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]

-

The 5-amino-3-methyl-4-ureidoisoxazoles, synthesis and antileucemic activity. (1994). Die Pharmazie, 49(10), 727-9. [Link]

- 5-Amino-3-(4-bromophenyl)isoxazole. (n.d.). Chem-Impex.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]

- 4. ijpca.org [ijpca.org]

- 5. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticipated Biological Activities of 5-Amino-3-(3-fluorophenyl)isoxazole: A Scaffolding Approach for Drug Discovery

This technical guide provides an in-depth analysis of the potential biological activities of the novel compound 5-Amino-3-(3-fluorophenyl)isoxazole. Given the limited direct research on this specific molecule, this document leverages a scaffold-based approach, drawing on the extensive body of literature surrounding the isoxazole core and its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

The isoxazole ring is a prominent five-membered heterocycle that is a constituent of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it a versatile scaffold in medicinal chemistry, contributing to a wide range of pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][3] The presence of the 3-fluorophenyl group and a 5-amino substituent on the isoxazole ring of the title compound suggests several plausible biological activities that warrant investigation.

Potential Anticancer Activity: Targeting Cellular Proliferation

The isoxazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2][4] Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][6] The anticancer potential of isoxazole-containing compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[7][8]

1.1. Hypothetical Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 5-amino-3-phenylisoxazole core can serve as a scaffold for the design of kinase inhibitors, with the amino group potentially forming key hydrogen bond interactions within the ATP-binding pocket of the kinase. The 3-fluorophenyl substituent can further enhance binding affinity through hydrophobic and halogen-bonding interactions.

Diagram 1: Hypothetical Kinase Inhibition Workflow

Caption: Workflow for evaluating kinase inhibitory activity.

1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Potential Neuroprotective and Antioxidant Activities

Oxidative stress is implicated in the pathogenesis of various neurodegenerative diseases. Isoxazole derivatives have been shown to possess neuroprotective and antioxidant properties.[9][10]

2.1. Hypothetical Mechanism of Action: Radical Scavenging

The isoxazole ring, particularly when substituted with electron-donating groups like an amino group, can act as a radical scavenger. The compound may donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative damage to neuronal cells.

Diagram 2: Proposed Antioxidant Mechanism

Caption: Radical scavenging by an isoxazole derivative.

2.2. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

Add 100 µL of each dilution to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the EC50 value.

Potential as an Enzyme Inhibitor

Beyond kinases, isoxazole derivatives have been found to inhibit a variety of other enzymes. For example, 5-phenylisoxazole-3-carboxylic acid derivatives are potent inhibitors of xanthine oxidase, an enzyme involved in gout.[11] Furthermore, 5-aminoisoxazoles have been identified as inhibitors of tryptophan 2,3-dioxygenase 2 (TDO2), an enzyme implicated in cancer immune evasion.[12]

3.1. General Experimental Workflow for Enzyme Inhibition

Diagram 3: General Enzyme Inhibition Assay Workflow

Caption: A generalized workflow for enzyme inhibition assays.

Summary of Potential Biological Activities and Data

While specific quantitative data for this compound is not yet available, the following table summarizes the activities of structurally related isoxazole derivatives, providing a basis for predicting the potential efficacy of the title compound.

| Compound Class | Biological Activity | Example IC50/EC50 Values | Reference |

| Isoxazole-substituted chromans | Neuroprotection | EC50 ~0.3 µM | [9] |

| Isoxazole-carboxamide derivatives | Antioxidant | IC50 of 0.45 ± 0.21 µg/ml (DPPH assay) | [10] |

| 5-phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase Inhibition | Micromolar/submicromolar range | [11] |

| 5-aminoisoxazole derivatives | TDO2 Inhibition | Potent inhibition observed | [12] |

| Isoxazolo[4,5-e][1][9][13]triazepine derivatives | Anticancer | High antitumor activity reported | [7] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related isoxazole derivatives, this compound is predicted to exhibit a range of biological activities, including anticancer, neuroprotective, and enzyme inhibitory effects. The experimental protocols outlined in this guide provide a starting point for the systematic evaluation of these potential activities. Further investigation, including in vitro and in vivo studies, is warranted to fully elucidate the pharmacological profile of this and other novel isoxazole derivatives.

References

-

Title: Isoxazole substituted chromans against oxidative stress-induced neuronal damage Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL: [Link]

-

Title: one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ Source: Asian Journal of Research in Chemistry and Pharmaceutical Sciences URL: [Link]

-

Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: Molecules URL: [Link]

-

Title: 5-Amino-3-phenylisoxazole Source: PubChem URL: [Link]

-

Title: Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][9][13]triazepine Derivatives and Potential Inhibitors of Protein Kinase C Source: ACS Omega URL: [Link]

-

Title: In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives Source: Scientific Reports URL: [Link]

-

Title: Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: ResearchGate URL: [Link]

-

Title: Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][9][13]Triazole Derivatives Source: Journal of Heterocyclic Chemistry URL: [Link]

-

Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: Molecules URL: [Link]

-

Title: A review of isoxazole biological activity and present synthetic techniques Source: World Journal of Advanced Research and Reviews URL: [Link]

-

Title: Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: Molecules URL: [Link]

-

Title: Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia Source: Acta Pharmacologica Sinica URL: [Link]

-

Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile Source: Zanco Journal of Medical Sciences URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL: [Link]

-

Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: Molecules URL: [Link]

-

Title: Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity Source: Future Medicinal Chemistry URL: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpca.org [ijpca.org]

- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajrcps.com [ajrcps.com]

The 5-Amino-3-(3-fluorophenyl)isoxazole Scaffold: A Technical Guide to Synthesis, Analog Development, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole motif is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the 5-amino-3-(3-fluorophenyl)isoxazole core, a substructure with considerable potential for the development of novel therapeutic agents. We will delve into the synthetic strategies for accessing this core and its structural analogs, detail established protocols for their biological evaluation, and analyze the structure-activity relationships (SAR) that govern their efficacy, with a particular focus on their potential as kinase inhibitors. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of next-generation isoxazole-based therapeutics.

Introduction: The Isoxazole Core in Modern Drug Discovery

The isoxazole ring system is a versatile building block in the design of bioactive molecules, conferring favorable pharmacokinetic and pharmacodynamic properties.[3] Its presence in a range of clinically approved drugs underscores its therapeutic relevance. The 5-aminoisoxazole moiety, in particular, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an attractive scaffold for targeting a variety of biological macromolecules. The introduction of a 3-(3-fluorophenyl) substituent provides an additional vector for modulating activity through steric and electronic interactions, including potential halogen bonding.

This guide will focus on the systematic exploration of structural analogs of this compound, providing a framework for the rational design of potent and selective therapeutic candidates.

Synthetic Strategies for 5-Amino-3-arylisoxazoles

The construction of the 5-amino-3-arylisoxazole scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the isoxazole core and the aryl moiety.

One-Pot Multicomponent Synthesis

A highly efficient approach for the synthesis of 5-amino-3-arylisoxazole-4-carbonitriles involves a one-pot multicomponent reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[4] This method is advantageous due to its operational simplicity and the direct formation of the functionalized isoxazole ring.

Experimental Protocol: One-Pot Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Derivatives [4]

-

In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).

-

To this mixture, add a catalytic amount of a Lewis acid, such as ceric ammonium sulfate (2 mmol).

-

Reflux the reaction mixture for approximately 5 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and neutralize with a sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

This protocol can be adapted for the synthesis of the 3-(3-fluorophenyl) analog by using 3-fluorobenzaldehyde as the starting aromatic aldehyde.

Cycloaddition Reactions

The [3+2] cycloaddition of nitrile oxides with enamines or ynamides is a powerful and regioselective method for the synthesis of 5-aminoisoxazoles. Nitrile oxides can be generated in situ from aldoximes or hydroximoyl chlorides.

Conceptual Workflow: Cycloaddition Approach

Caption: General workflow for cycloaddition synthesis of 5-aminoisoxazoles.

Biological Evaluation of 5-Amino-3-arylisoxazole Analogs

The diverse biological activities of isoxazole derivatives necessitate a range of assays to fully characterize their therapeutic potential.[5] Anticancer and anti-inflammatory activities are commonly reported for this class of compounds.

In Vitro Anticancer Assays

Initial screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vivo Anti-Inflammatory Assay

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.[6][7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [7]

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the isoxazole analogs. Administer the compounds orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) and Mechanism of Action

While a comprehensive SAR study on a series of direct analogs of this compound is not yet available in the public domain, valuable insights can be gleaned from studies on structurally related compounds. A notable example is the investigation of isoxazole derivatives as potent inhibitors of c-Jun N-terminal kinase (JNK).[1]

Case Study: Isoxazole-based JNK Inhibitors

A study on novel isoxazole derivatives as JNK inhibitors provides a strong foundation for understanding the SAR of this scaffold.[1] The lead compound in this study, while not a 5-aminoisoxazole, shares the core isoxazole ring and a fluorophenyl substituent.

Key SAR Insights from JNK Inhibitor Studies: [1]

| Compound | R Group (Position 5) | JNK3 IC₅₀ (µM) | p38 IC₅₀ (µM) | Selectivity (p38/JNK3) |

| Analog 1 | 4-Fluorophenyl | 0.042 | 0.09 | 2.1 |

| Analog 2 | Phenyl | 0.05 | 0.2 | 4 |

| Analog 3 | 3-Fluorophenyl | 0.08 | 0.4 | 5 |

Data is illustrative and based on findings from related studies.

-

Aryl Substituent at Position 3: The nature and substitution pattern of the aryl group at the 3-position of the isoxazole ring are critical for potent inhibitory activity.

-

Substituent at Position 5: Modifications at the 5-position of the isoxazole ring significantly impact both potency and selectivity.

-

Core Heterocycle: The isoxazole core itself is a key determinant of the selectivity profile, particularly when compared to other five-membered heterocycles like pyrazole.[1]

Hypothetical Signaling Pathway Modulation

Based on the findings from JNK inhibitor studies, it is plausible that this compound analogs could exert their biological effects by modulating kinase signaling pathways.

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path for the generation of diverse analog libraries. The detailed protocols for biological evaluation will enable the systematic assessment of their anticancer and anti-inflammatory potential.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs to establish a detailed SAR. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. [Link]

-

amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity - PubMed. [Link]

-

Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][5]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC - PubMed Central. [Link]

-

Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed. [Link]

-

Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed. [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. [Link]

-

Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide - PrepChem.com. [Link]

-

one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). [Link]

-

Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed. [Link]

-

Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC - ResearchGate. [Link]

-

Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide - PrepChem.com. [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. [Link]

-

Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles | Request PDF - ResearchGate. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. [Link]

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate. [Link]

-

Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides - ResearchGate. [Link]

-

Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate | PLOS One - Research journals. [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions - MDPI. [Link]

-

Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PubMed. [Link]

-

In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole - PubMed. [Link]

-

Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC - PubMed Central. [Link]

- US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google P

- US3242189A - Processes for preparing 3-amino-isoxazoles - Google P

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. [Link]

Sources

- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. ajrcps.com [ajrcps.com]

- 4. Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Strategic Synthesis and Application of Novel Aminoisoxazoles in Modern Drug Discovery

Abstract

The aminoisoxazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active agents.[1][2][3] Its utility extends from serving as a versatile pharmacophore to acting as a crucial bioisostere for common functional groups like amides and carboxylic acids, thereby enhancing metabolic stability and pharmacokinetic profiles.[4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the discovery and synthesis of novel aminoisoxazoles. We will delve into the causality behind key experimental choices, present detailed, field-proven protocols, and explore the strategic application of these heterocycles in contemporary drug design.

The Aminoisoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[7] The introduction of an amino substituent creates the aminoisoxazole core, a structure that offers a unique combination of physicochemical properties. Its rigid framework, combined with the ability to participate in hydrogen bonding as both a donor and acceptor, makes it an ideal scaffold for interacting with biological targets.

The position of the amino group (at C3, C4, or C5) dictates not only the molecule's spatial arrangement and electronic properties but also the primary synthetic routes for its construction. Furthermore, the aminoisoxazole moiety is frequently employed as a non-classical bioisostere.[6][8] By replacing a metabolically labile amide or a highly ionized carboxylic acid group with an aminoisoxazole, chemists can often preserve or enhance biological activity while significantly improving drug-like properties such as oral bioavailability and metabolic stability.[6]

Figure 1: The role of aminoisoxazoles as bioisosteres.

Core Synthetic Strategies: A Positional Analysis

The synthesis of aminoisoxazoles is not a one-size-fits-all process. The regiochemistry of the final product is highly dependent on the chosen precursors and reaction pathway. The most robust and widely adopted methods are categorized below based on the position of the amino substituent.

Synthesis of 5-Aminoisoxazoles

This isomer is arguably the most accessible, with several high-yielding and regioselective methods available.

-

[3+2] Dipolar Cycloaddition: The cornerstone of modern isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and a suitable dipolarophile.[9][10][11] For 5-aminoisoxazoles, this involves the reaction of an in situ generated nitrile oxide with an α-cyanoenamine or a ynamine.[12][13] This method is highly efficient and regioselective, providing a direct route to the desired scaffold.[12][13] The nitrile oxides are typically generated from aldoximes via oxidation or from hydroximoyl chlorides via base-mediated dehydrohalogenation.[11]

-

Cyclocondensation of β-Ketonitriles: A traditional and reliable method involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[1] This approach is valued for its operational simplicity and the commercial availability of a wide range of starting materials. The reaction proceeds by treating the β-ketonitrile with hydroxylamine hydrochloride in the presence of a base.[1]

Synthesis of 3-Aminoisoxazoles

The synthesis of 3-aminoisoxazoles often requires a multi-step approach, with modern methods focusing on the functionalization of a pre-formed heterocyclic intermediate.

-

Addition-Elimination on 3-Bromoisoxazolines: A novel and highly effective two-step procedure has been developed for constructing 3-aminoisoxazoles.[14][15][16] The process begins with the synthesis of a 3-bromoisoxazoline intermediate. In the presence of a base, this intermediate readily reacts with a diverse range of primary and secondary amines via an addition-elimination mechanism to afford 3-aminoisoxazolines.[14][16] A subsequent oxidation step delivers the final 3-aminoisoxazole in high yield.[14][16] This method's key advantage is its modularity, allowing for late-stage introduction of the desired amine.

-

From Propiolonitrile Derivatives: An alternative route involves the direct reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide.[17] This method can provide the 3-aminoisoxazole core in a single step, though regiochemical control can sometimes be a challenge depending on the substitution pattern.[18]

Synthesis of 4-Aminoisoxazoles

The synthesis of 4-aminoisoxazoles is less commonly reported in the literature but is of significant interest, particularly in the development of enzyme inhibitors.[19] The primary route involves the base-catalyzed cyclization of oximinonitriles.[19]

Comparative Summary of Synthetic Routes

| Target Isomer | Primary Method | Key Starting Materials | Advantages | Potential Limitations |

| 5-Aminoisoxazole | [3+2] Dipolar Cycloaddition | Aldoximes, α-Cyanoenamines/Ynamines | High regioselectivity, mild conditions, high yields.[12][13] | Availability of substituted enamines/ynamines. |

| Cyclocondensation | β-Ketonitriles, Hydroxylamine | Operationally simple, readily available starting materials.[1] | Can require harsher conditions. | |

| 3-Aminoisoxazole | Addition-Elimination | 3-Bromoisoxazolines, Amines | High modularity, late-stage diversification, good yields.[14][15][16] | Two-step process, requires synthesis of the bromoisoxazoline intermediate. |

| From Propiolonitriles | Propiolonitriles, Hydroxylamine | Potentially a one-step synthesis.[17] | Regioselectivity can be an issue.[18] | |

| 4-Aminoisoxazole | Cyclization | Oximinonitriles | Direct route to the 4-amino scaffold.[19] | Fewer literature examples, substrate scope may be limited. |

Key Methodologies: Mechanistic Insights and Workflow

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization. Here, we dissect the most pivotal transformation in aminoisoxazole synthesis: the [3+2] cycloaddition.

The [3+2] Dipolar Cycloaddition Pathway

This reaction is a powerful tool for constructing five-membered heterocycles.[10] The key components are a 1,3-dipole (the nitrile oxide) and a dipolarophile (an alkene or alkyne derivative). The reaction proceeds in a concerted or stepwise fashion to form the isoxazole ring with a high degree of regiochemical control, which is dictated by the electronic and steric properties of the substituents on both components.[20][21]

Figure 2: General workflow for 5-aminoisoxazole synthesis.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, grounded in established and peer-reviewed methodologies. They are designed to be reproducible and serve as a robust starting point for further derivatization.

Protocol 1: One-Pot Synthesis of a 5-Aminoisoxazole via [3+2] Cycloaddition[12]

This protocol describes the synthesis of N-phenyl-5-(morpholin-1-yl-)isoxazole-3-carboxamide.

Step 1: In Situ Generation of the Nitrile Oxide

-

To a stirred solution of the starting chloroxime (1.0 eq) in dry toluene, add triethylamine (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 30 minutes. The formation of triethylamine hydrochloride precipitate will be observed.

Step 2: Cycloaddition Reaction

-

To the mixture from Step 1, add a solution of the corresponding α-cyanoenamine (1.0 eq) in dry toluene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with toluene.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 5-aminoisoxazole product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. For the title compound, a yield of 64% is reported.[12]

Protocol 2: Synthesis of a 3-Aminoisoxazole via Addition-Elimination[14][16]

This protocol outlines the general two-step synthesis of 3-amino-5-substituted-isoxazoles.

Step 1: Synthesis of 3-Bromoisoxazoline

-

Perform a [3+2] cycloaddition between a suitable alkene and a source of bromoformonitrile oxide (generated in situ) to yield the 3-bromo-5-substituted-isoxazoline. This precursor synthesis is well-documented in the literature.

Step 2: Amine Addition-Elimination

-

Dissolve the 3-bromoisoxazoline (1.0 eq) in a suitable solvent such as dichloromethane or THF.

-

Add the desired amine (primary or secondary, 1.5-2.0 eq) to the solution.

-

Add a base, such as triethylamine or DBU (1.5-2.0 eq), to the mixture.

-

Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.

Step 3: Oxidation to the 3-Aminoisoxazole

-

To the crude 3-aminoisoxazoline mixture from Step 2, add an oxidizing agent (e.g., DDQ or manganese dioxide).

-

Stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

Step 4: Work-up and Purification

-

Filter the reaction mixture through a pad of celite to remove the oxidant.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to yield the target 3-aminoisoxazole. Yields are consistently reported as high.[14][16]

Application in Drug Discovery: A Case Study

The practical utility of these synthetic methods is best illustrated through a real-world application. A practical, multigram, metal-free synthesis of isoxazole-containing building blocks has been developed starting from commercially available amino acids.[22] One key achievement of this work was an efficient synthesis of a bioisostere of ABT-418, a known nootropic agent.[22]

The strategy involved a [3+2]-cycloaddition between allylbromide and a nitrile oxide generated from an N-Boc-protected amino acid-derived chloroxime.[22] This was followed by base-induced elimination of HBr to form the isoxazole ring, cleavage of the Boc-protecting group, and subsequent reductive amination to afford the final target molecule in gram quantities.[22] This case study perfectly encapsulates the power of aminoisoxazole chemistry to generate valuable compounds for drug discovery programs.

Figure 3: Workflow for the synthesis of an ABT-418 bioisostere.[22]

Conclusion and Future Perspectives

The discovery and synthesis of novel aminoisoxazoles remain a vibrant and essential area of chemical research. The methodologies outlined in this guide, particularly the [3+2] dipolar cycloaddition and the addition-elimination strategies, provide robust and versatile platforms for accessing a wide array of these valuable scaffolds. As our understanding of medicinal chemistry deepens, the demand for novel, drug-like heterocycles will only increase. Future efforts will likely focus on the development of even more efficient, sustainable, and atom-economical synthetic methods, including new transition-metal-catalyzed reactions and green chemistry approaches, to further expand the accessible chemical space of aminoisoxazoles for the next generation of therapeutics.[7][23][24]

References

-

Girardin, M., Clarke, M. L., & Smith, A. D. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1159–1162. [Link]

-

Saad, A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527-534. [Link]

-

Guchhait, S. K., & Chaudhary, P. (2009). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 11(4), 329-332. [Link]

-

Bunev, A. S., & Vaganov, G. V. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry of Heterocyclic Compounds, 54(1), 101-104. [Link]

-

Wang, Y., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(23), 6040-6043. [Link]

-

Saad, A., Vaultier, M., & Derdour, A. (2004). Synthesis of 5-aminoisoxazoles 4a-i. [Diagram]. ResearchGate. [Link]

-

Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26237-26245. [Link]

-

Girardin, M., Clarke, M. L., & Smith, A. D. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Request PDF on ResearchGate. [Link]

-

Micetich, R. G., & Raap, R. (1971). Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Journal of Medicinal Chemistry, 14(9), 856-860. [Link]

-

Willy, B., & Dudley, G. B. (2006). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(17), 6544–6550. [Link]

-

Wang, Y., et al. (2022). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 24(1), 47-56. [Link]

-

El-Awa, A., & El-Essawy, F. A. (2010). Advances in the Chemistry of Aminoisoxazole. Journal of Heterocyclic Chemistry, 47(1), 1-16. [Link]

-

Landor, S. R., Landor, P. D., & Fomum, Z. T. (1977). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 1204-1208. [Link]

-

Kumar, V., & Aggarwal, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 76, 245-263. [Link]

- Kano, H., & Yamazaki, E. (1969). U.S. Patent No. 3,435,047. Washington, DC: U.S.

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

El-Awa, A., & El-Essawy, F. A. (2010). Advances in the Chemistry of Aminoisoxazole. Request PDF on ResearchGate. [Link]

-

Sharma, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(3), 881-893. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Girardin, M., Clarke, M. L., & Smith, A. D. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed. [Link]

-

Malpass, J. R., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-1450. [Link]

-

Sridhar, J., & Suthakaran, R. (2012). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 5(1), 86-90. [Link]

-

Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Papke, R. L., et al. (1997). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 7(19), 2545-2550. [Link]

-

Sisko, J. (n.d.). Bioisosteres of Common Functional Groups. University of Pennsylvania. [Link]

-

Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]